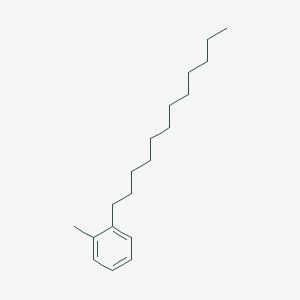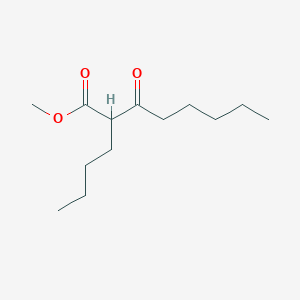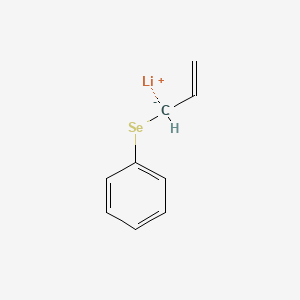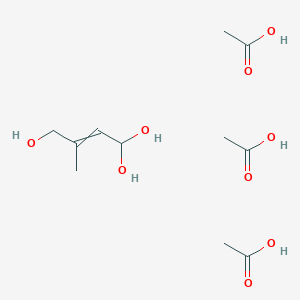
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)- is a complex organic compound with the molecular formula C20H30. This compound is characterized by its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Cyclization reactions: These reactions form the cyclic structure of the compound.
Addition of methyl groups: Methyl groups are introduced through alkylation reactions.
Formation of double bonds: This is achieved through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic processes: Using catalysts to speed up the reaction and increase yield.
High-pressure and high-temperature conditions: These conditions are often necessary to achieve the desired chemical transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alkanes or alcohols.
Substitution: Can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include:
Enzyme inhibition or activation: The compound may bind to enzymes and alter their activity.
Receptor binding: The compound may interact with cellular receptors, triggering specific signaling pathways.
Comparación Con Compuestos Similares
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- can be compared with other similar compounds, such as:
Cyclotetradecatetraene derivatives: These compounds share a similar cyclic structure but may have different substituents.
Polyunsaturated hydrocarbons: These compounds have multiple double bonds but may differ in their overall structure and functional groups.
The uniqueness of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
79296-91-6 |
|---|---|
Fórmula molecular |
C20H30 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
(1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C20H30/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,20H,1,6-7,9,13,15H2,2-5H3/b14-12+,17-8+,18-10-,19-11-/t20-/m1/s1 |
Clave InChI |
RLAFZRBJBUMWGN-IDYDLPGUSA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C/C/C=C(\C=C\[C@H](CC1)C(=C)C)/C)/C |
SMILES canónico |
CC1=CCCC(=CCC=C(C=CC(CC1)C(=C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


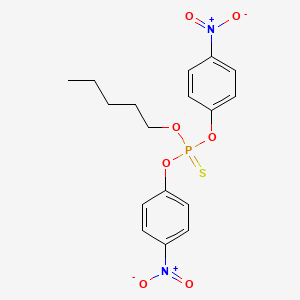
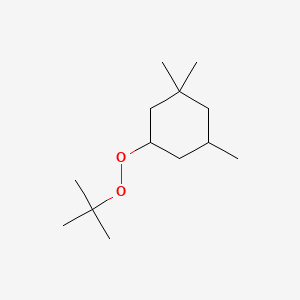
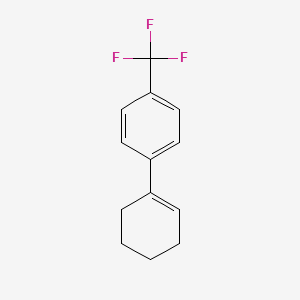
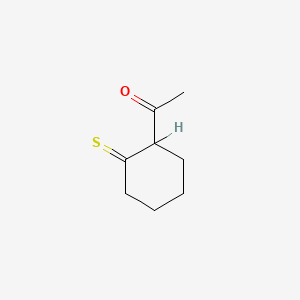
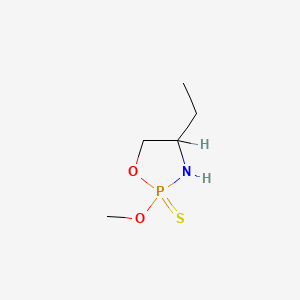
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
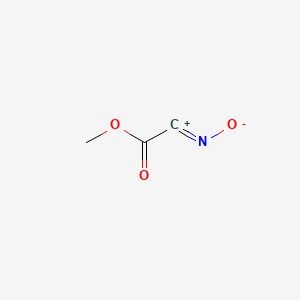
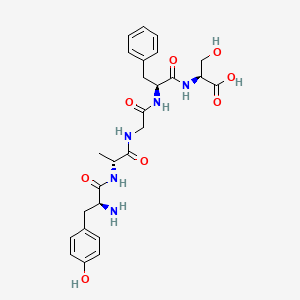
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)

